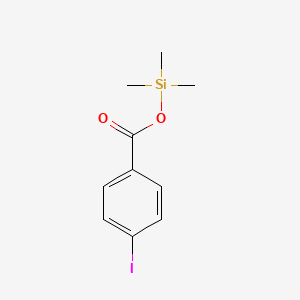

Benzoic acid, 4-iodo, TMS

Description

Historical Trajectory and Evolving Significance in Chemical Research

The development of silyl (B83357) ethers and esters as protecting groups has been a cornerstone of modern organic synthesis. The trimethylsilyl (B98337) (TMS) group, in particular, gained prominence due to its ease of introduction and selective removal under specific conditions. wikipedia.org Initially, the primary role of silylating agents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide was to temporarily mask reactive functional groups such as alcohols, phenols, and carboxylic acids. wikipedia.org This protection strategy prevents unwanted side reactions and allows chemists to perform transformations on other parts of a molecule.

The significance of compounds like Trimethylsilyl 4-iodobenzoate (B1621894) has evolved beyond simple protection. Its structure incorporates an aryl iodide, a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. As methods like the Suzuki, Heck, and Sonogashira couplings became indispensable tools in synthesis, the demand for multifunctional building blocks containing both a protected reactive site and a handle for cross-coupling grew, elevating the status of this and related compounds in complex synthetic campaigns.

Positional and Functional Group Prominence within Aryl Halide and Carboxylic Acid Chemistry

The utility of Trimethylsilyl 4-iodobenzoate is defined by the distinct properties of its two primary functional groups.

Aryl Iodide: The iodine atom is positioned at the para (4-) position of the benzene (B151609) ring. Among aryl halides, aryl iodides are the most reactive in oxidative addition to low-valent transition metal catalysts (e.g., palladium(0)), which is the initial step in most cross-coupling cycles. This high reactivity allows for coupling reactions to occur under mild conditions, often at room temperature, showing high functional group tolerance. nih.gov This makes the iodo-substituent a strategic site for introducing new molecular complexity.

Trimethylsilyl Ester: The carboxylic acid is protected as a trimethylsilyl (TMS) ester. The TMS group is sterically bulky and chemically inert under many reaction conditions, particularly those used for palladium-catalyzed coupling. wikipedia.org This protection serves two main purposes: it prevents the acidic proton of the carboxylic acid from interfering with organometallic reagents or basic catalysts, and it increases the compound's solubility in nonpolar organic solvents and its volatility, which can aid in purification and analysis by methods like gas chromatography. wikipedia.org The TMS ester can be readily cleaved to regenerate the carboxylic acid, typically by treatment with a fluoride (B91410) source or mild acid.

Strategic Utility as a Bifunctional Building Block for Diverse Molecular Architectures

A bifunctional building block is a molecule containing two distinct reactive sites that can be addressed in a controlled, sequential manner. enamine.net Trimethylsilyl 4-iodobenzoate is an archetypal example of such a scaffold, offering two orthogonal sites for chemical modification.

The typical synthetic strategy involves first utilizing the highly reactive C-I bond. A variety of substituents can be introduced at the 4-position using well-established cross-coupling reactions. For instance, a Sonogashira coupling with a terminal alkyne would install an alkynyl group, while a Suzuki coupling with a boronic acid would form a new carbon-carbon bond to an aryl or vinyl group. nih.govwikipedia.org Throughout these transformations, the TMS ester group remains intact, effectively protecting the carboxylic acid functionality.

Following the modification at the aryl iodide position, the TMS protecting group can be selectively removed to unmask the carboxylic acid. This newly liberated functional group can then undergo a host of subsequent reactions, such as amidation to form amides, esterification with a different alcohol, or reduction to a benzyl (B1604629) alcohol. This sequential, two-stage reactivity allows for the modular and efficient construction of complex, multi-functionalized aromatic compounds from a single, versatile precursor.

Research Findings and Compound Properties

The strategic importance of Trimethylsilyl 4-iodobenzoate is rooted in the predictable reactivity of its functional groups. Below are tables summarizing key data related to the compound and its constituent reactive moieties.

Table 1: Properties and Reactivity of Trimethylsilyl 4-Iodobenzoate

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₃IO₂Si |

| Functional Group 1 | Aryl Iodide |

| Reactivity of Aryl Iodide | Highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi). nih.gov |

| Functional Group 2 | Trimethylsilyl (TMS) Ester |

| Reactivity of TMS Ester | Acts as a protecting group for the carboxylic acid. wikipedia.org Stable to many cross-coupling conditions but readily cleaved by fluoride ions or mild aqueous acid. |

| Primary Application | Bifunctional building block for sequential synthesis. enamine.net |

Table 2: Common Transformations Involving the Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Aryl Iodide | Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkyne |

| Aryl Iodide | Suzuki Coupling | Boronic Acid/Ester, Pd catalyst, Base | Biaryl or Aryl-Alkenyl |

| Aryl Iodide | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Alkene |

| TMS Ester | Deprotection | Tetrabutylammonium fluoride (TBAF) or HCl/H₂O | Carboxylic Acid |

| Carboxylic Acid (post-deprotection) | Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide |

Structure

3D Structure

Properties

CAS No. |

681486-38-4 |

|---|---|

Molecular Formula |

C10H13IO2Si |

Molecular Weight |

320.20 g/mol |

IUPAC Name |

trimethylsilyl 4-iodobenzoate |

InChI |

InChI=1S/C10H13IO2Si/c1-14(2,3)13-10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |

InChI Key |

SXULXJCDUHIXPH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Trimethylsilyl 4 Iodobenzoate

Direct Silylation Routes from 4-Iodobenzoic Acid

The most straightforward method for synthesizing Trimethylsilyl (B98337) 4-iodobenzoate (B1621894) is the direct silylation of 4-iodobenzoic acid. This transformation involves the reaction of the carboxylic acid with a suitable silylating agent, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. wikipedia.org Silyl (B83357) esters, in general, are valuable intermediates in organic synthesis, often used to protect the carboxylic acid functionality or to act as reactive intermediates. core.ac.uk

Several reagents are commonly employed for this purpose. Hexamethyldisilazane (HMDS) is a particularly effective and frequently used silylating agent for carboxylic acids. researchgate.netorganic-chemistry.org The reaction with HMDS is often conducted under solvent-free conditions, which presents significant advantages in terms of reduced waste and simplified workup. researchgate.net In some cases, a catalytic amount of a substance like iodine or sulfuric acid can be used to accelerate the reaction. researchgate.net The only byproduct of this reaction is ammonia (B1221849), which is easily removed.

Another common silylating agent is trimethylsilyl chloride (TMSCl). This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.org The choice of solvent and base is crucial to ensure high yields and prevent unwanted side reactions.

Bis(trimethylsilyl)acetamide (BSA) is another powerful silylating agent that can be used. It reacts with carboxylic acids to form the corresponding trimethylsilyl ester, with the neutral N-trimethylsilylacetamide as a byproduct. wikipedia.org

The general reactivity of these agents allows for the efficient conversion of a wide array of carboxylic acids, including aromatic variants like 4-iodobenzoic acid, into their TMS esters under mild conditions. researchgate.net

Table 1: Reagents for Direct Silylation of 4-Iodobenzoic Acid

| Silylating Agent | Typical Conditions | Byproduct | Key Advantages |

|---|---|---|---|

| Hexamethyldisilazane (HMDS) | Neat (solvent-free), often with catalytic iodine or H₂SO₄, heating may be required. researchgate.net | Ammonia (NH₃) | Solvent-free, atom-economical, volatile byproduct. researchgate.net |

| Trimethylsilyl Chloride (TMSCl) | In an inert solvent (e.g., DCM, THF) with a base (e.g., Triethylamine, Pyridine). wikipedia.org | HCl (neutralized by base) | Readily available and inexpensive reagent. |

| Bis(trimethylsilyl)acetamide (BSA) | In an inert solvent (e.g., Acetonitrile, DMF) or neat, often with gentle heating. wikipedia.org | N-trimethylsilylacetamide | Forms a neutral, non-interfering byproduct. wikipedia.org |

Alternative Preparative Strategies via Functional Group Interconversions on Precursors

One plausible, though less direct, route begins with a different para-substituted benzoic acid, such as 4-aminobenzoic acid. The synthesis would proceed via the following conceptual steps:

Esterification: The starting 4-aminobenzoic acid is first converted to its trimethylsilyl ester, Trimethylsilyl 4-aminobenzoate. This would be achieved using one of the direct silylation methods described previously (e.g., using HMDS or TMSCl).

Diazotization: The amino group of the silyl ester is then converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Iodination (Sandmeyer Reaction): The resulting diazonium salt is subsequently treated with an iodide source, typically potassium iodide, to replace the diazonium group with iodine, yielding the final product, Trimethylsilyl 4-iodobenzoate.

This approach leverages well-established functional group interconversion reactions. solubilityofthings.com While more steps are involved compared to direct silylation, it demonstrates the flexibility of synthetic design. Another potential precursor could be a boronic acid derivative, where a Suzuki or similar cross-coupling reaction could be envisioned to introduce the iodo group onto a pre-formed silyl benzoate (B1203000) ring, although this would be an overly complex approach for this particular compound.

Reactivity and Mechanistic Investigations of Trimethylsilyl 4 Iodobenzoate

Elucidation of the Aryl Iodide Moiety's Reactivity in Cross-Coupling Processes

The carbon-iodine bond in trimethylsilyl (B98337) 4-iodobenzoate (B1621894) is the most reactive site for oxidative addition to low-valent transition metal catalysts, a critical step in many cross-coupling reactions. This high reactivity, compared to aryl bromides or chlorides, allows for selective transformations under milder conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, and the aryl iodide of trimethylsilyl 4-iodobenzoate is an excellent substrate for these reactions. wikipedia.org

The Stille reaction, which couples an organotin compound with an organic halide, is a powerful method for forming carbon-carbon bonds. wikipedia.org The reaction of trimethylsilyl 4-iodobenzoate with an organostannane reagent in the presence of a palladium catalyst proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl iodide facilitates the initial oxidative addition of the palladium(0) catalyst, even at lower temperatures. wikipedia.orgnih.gov

Recent advancements have focused on improving the efficiency and scope of the Stille coupling. The use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the reaction and allow for the use of less reactive coupling partners. nih.gov Copper(I) salts have also been shown to have a synergistic effect, enhancing the reactivity of aryl bromides, a principle that can be extended to optimize reactions with aryl iodides under certain conditions. nih.govorganic-chemistry.org The reaction is compatible with a wide range of functional groups, a key advantage when working with multi-functional molecules like trimethylsilyl 4-iodobenzoate. nih.govorgsyn.org

Table 1: Selected Examples of Stille Cross-Coupling Reactions with Aryl Iodides

| Aryl Iodide Substrate | Organostannane Reagent | Palladium Catalyst/Ligand | Additive | Product | Ref. |

| 7-Iodoisatin | Stannyl tyrosine derivative | Standard Conditions | - | Biaryl product | orgsyn.org |

| Aryl Iodide | Organostannane | Pd(PPh₃)₄/LiCl | LiCl | Substituted allene | organic-chemistry.org |

| Iodobenzene | 1-(Tributylstannyl)-2-phenylethyne | Polymer-supported Pd(II) | - | Diphenylacetylene | researchgate.net |

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The high reactivity of the aryl iodide in trimethylsilyl 4-iodobenzoate makes it an ideal substrate for this transformation, often proceeding at room temperature. wikipedia.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide array of functional groups. wikipedia.org

The catalytic cycle involves both a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. wikipedia.org Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. youtube.com Reductive elimination from the palladium center yields the final coupled product and regenerates the active palladium(0) catalyst. youtube.com

Variations of the Sonogashira reaction have been developed, including copper-free versions. organic-chemistry.org In these systems, a base is used to facilitate the deprotonation of the alkyne, and the reaction often requires specific ligands to promote the catalytic cycle. libretexts.org The choice of solvent, base, and ligands can significantly influence the reaction's efficiency and scope. wikipedia.orgrsc.org For instance, the use of bulky, electron-rich ligands can enhance catalyst activity. libretexts.org

Table 2: Representative Sonogashira Coupling Reactions of Aryl Iodides

| Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Ref. |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄Cl₂ / CuI | Amine | Not specified | Diphenylacetylene | libretexts.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst / Cu catalyst | Not specified | Not specified | bis(4-Bromophenyl)acetylene | wikipedia.org |

| 4-Iodonitrobenzene | Phenylacetylene | α-Fe₂O₃ nanoparticles | K₂CO₃ | Ethylene glycol | 4-Nitrodiphenylacetylene | nih.gov |

| Iodobenzene | Phenylacetylene | Pd-complex C2 | K₂CO₃ | Isopropanol | Diphenylacetylene | rsc.org |

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. While highly effective in solution, its application to immobilized substrates, such as trimethylsilyl 4-iodobenzoate attached to a solid support, presents unique challenges.

One of the primary considerations is the potential for sluggish reaction rates, particularly when less reactive aryl chlorides are used, though this is less of a concern with the more reactive aryl iodide. quora.com However, the solid-phase nature of the reaction can introduce mass transfer limitations and steric hindrance around the reactive site. The choice of base is also critical, as common conditions using aqueous bases like potassium carbonate can lead to the degradation of base-sensitive substrates or cleavage of the silyl (B83357) ester. quora.com

Despite these challenges, the Suzuki-Miyaura reaction remains a valuable tool for modifying immobilized substrates. Careful optimization of the catalyst system, including the use of specialized ligands and non-aqueous basic conditions, can overcome many of these limitations. nih.gov The development of more active and robust catalysts continues to expand the utility of this reaction for solid-phase synthesis.

Beyond palladium, other transition metals, particularly copper, can effectively catalyze the coupling of aryl iodides. The Ullmann reaction, a classic copper-mediated coupling of two aryl halides to form a biaryl, traditionally requires harsh conditions. byjus.comwikipedia.org However, modern variations, often referred to as Ullmann-type reactions, utilize soluble copper catalysts with ligands, allowing for milder reaction temperatures and a broader substrate scope, including the formation of aryl ethers, thioethers, and amines. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Iron and cobalt have also emerged as more sustainable and economical alternatives to palladium for certain cross-coupling reactions, including Sonogashira-type couplings. nih.gov For example, iron(III) chloride, in the presence of a suitable ligand, can catalyze the coupling of aryl iodides with terminal alkynes. nih.gov Similarly, cobalt nanoparticles have shown catalytic activity for these transformations. nih.gov These systems often require specific reaction conditions, such as higher temperatures or particular solvents, to achieve high efficiency. nih.gov

Table 3: Examples of Copper-Mediated and Other Transition Metal-Catalyzed Couplings

| Aryl Halide | Coupling Partner | Catalyst System | Reaction Type | Product | Ref. |

| 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | Goldberg Reaction (Ullmann-type) | N-Phenylanthranilic acid | wikipedia.org |

| 2,2'-Diiodobiphenyl | - | Copper-bronze alloy | Ullmann Reaction | Biphenylene | byjus.com |

| Aryl Iodides | Terminal Alkynes | FeCl₃·6H₂O / 1,10-Phenanthroline | Sonogashira-type | Arylalkynes | nih.gov |

| Aryl Iodides | Phenylacetylene | α-Fe₂O₃ nanoparticles | Sonogashira-type | Substituted diphenylacetylenes | nih.gov |

In molecules containing multiple halide substituents, the inherent reactivity difference between them (C-I < C-Br < C-Cl) can be exploited to achieve selective cross-coupling reactions. nih.govwhiterose.ac.uk The greater reactivity of the carbon-iodine bond allows for the selective coupling at the iodo position while leaving bromo or chloro substituents intact. wikipedia.org This chemoselectivity is a powerful tool for the stepwise functionalization of polyhalogenated aromatic compounds.

The choice of catalyst and reaction conditions can further influence this selectivity. For example, specific palladium catalyst systems, including those based on palladium clusters, have been designed to enhance selective coupling at the aryl iodide site over less reactive aryl bromides. nih.gov The directing effects of other functional groups on the aromatic ring can also play a role in determining the site of reaction. nih.gov In some cases, a reversal of the expected regioselectivity can be achieved by carefully tuning the ligand and additives in the reaction mixture. whiterose.ac.uk These principles are directly applicable to derivatives of trimethylsilyl 4-iodobenzoate that may contain additional halogen substituents, allowing for a programmed and selective synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Transformations Involving the Trimethylsilyl Ester Functional Group

The trimethylsilyl ester group is a versatile functional group known for its role as a protective group for carboxylic acids and as a reactive intermediate in various transformations. Its reactivity is primarily dictated by the lability of the silicon-oxygen bond.

Acid-Catalyzed and Base-Mediated Cleavage/Deprotection Methodologies

The cleavage of trimethylsilyl esters to the corresponding carboxylic acid is a fundamental transformation, often employed as a deprotection step in multi-step synthesis. This process can be readily achieved under both acidic and basic conditions.

Acid-Catalyzed Cleavage: In the presence of a strong acid and a source of water, the trimethylsilyl ester undergoes rapid hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and a trimethylsilanol (B90980) derivative. masterorganicchemistry.com While specific studies on trimethylsilyl 4-iodobenzoate are not prevalent, the general mechanism is well-established for a wide range of esters. masterorganicchemistry.com

Base-Mediated Cleavage: Silyl esters are also susceptible to cleavage under basic conditions. Treatment with a hydroxide (B78521) source, such as sodium hydroxide in a protic solvent, results in the saponification of the ester. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, followed by the elimination of the trimethylsilanolate.

The ease of cleavage makes the TMS group a useful protecting group for the carboxylic acid functionality of 4-iodobenzoic acid during reactions targeting the C-I bond.

Transesterification and Amidation Reactions of the Silyl Ester

Trimethylsilyl esters can serve as reactive intermediates for the synthesis of other esters and amides.

Transesterification: The conversion of a trimethylsilyl ester to a different alkyl or aryl ester, known as transesterification, can be accomplished by reacting it with an alcohol. libretexts.org This reaction is often catalyzed by either an acid or a base. The general mechanism under acidic conditions mirrors that of hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org

Amidation: Similarly, trimethylsilyl esters can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. libretexts.org This reaction, termed aminolysis, provides a direct route to amides from carboxylic acids, with the TMS ester acting as an activated intermediate. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the silyl ester. libretexts.org

While specific research detailing the transesterification and amidation of trimethylsilyl 4-iodobenzoate is not widely reported, the general reactivity of silyl esters suggests that these transformations are feasible. libretexts.org The following table outlines the expected reactants and products for these transformations.

| Transformation | Reactant 1 | Reactant 2 | Expected Product |

| Transesterification | Trimethylsilyl 4-iodobenzoate | Alcohol (R-OH) | Alkyl 4-iodobenzoate |

| Amidation | Trimethylsilyl 4-iodobenzoate | Amine (R-NH2) | N-Alkyl-4-iodobenzamide |

Table 1: Hypothetical Transesterification and Amidation Reactions

Reactivity as a Silylating Agent or in Silylation Transfer Processes

Radical and Reductive Pathways for the 4-Iodo- and TMS-Ester Moieties

The presence of a carbon-iodine bond on the aromatic ring opens up pathways for radical and reductive chemistry, allowing for transformations that are complementary to the reactivity of the silyl ester.

Dehalogenation Studies

The reductive cleavage of the carbon-iodine bond, or dehalogenation, is a common transformation for aryl iodides. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and radical-based methods. For instance, treatment with a radical initiator and a hydrogen atom donor can lead to the formation of an aryl radical, which is then quenched to give the dehalogenated product. While specific dehalogenation studies on trimethylsilyl 4-iodobenzoate are not prominent, the reactivity of the 4-iodo group is expected to be similar to that of other 4-iodo-substituted aromatic compounds.

Radical Addition and Cyclization Processes

The 4-iodo group can serve as a precursor to an aryl radical, which can then participate in a variety of carbon-carbon bond-forming reactions.

Radical Addition: The generation of the 4-(trimethylsilyloxycarbonyl)phenyl radical from trimethylsilyl 4-iodobenzoate, typically using a radical initiator such as AIBN and a reducing agent like a tin hydride or a silane, would allow for its addition to activated alkenes or alkynes. This intermolecular reaction would result in the formation of a new carbon-carbon bond at the 4-position of the benzene (B151609) ring. Metal-free methods for generating aryl radicals from diazonium salts for subsequent carbonylation have also been reported, suggesting alternative pathways for functionalization. nih.gov

Radical Cyclization: In substrates where an unsaturated moiety is suitably positioned within the same molecule, the initially formed aryl radical can undergo an intramolecular cyclization. This process is a powerful tool for the construction of cyclic and polycyclic systems. The regioselectivity of such cyclizations is often governed by Baldwin's rules. While no specific examples commencing from trimethylsilyl 4-iodobenzoate are documented, the principle is a cornerstone of modern synthetic organic chemistry.

The following table summarizes the key reactive sites and potential transformations of trimethylsilyl 4-iodobenzoate.

| Functional Group | Type of Reactivity | Potential Transformations |

| Trimethylsilyl Ester | Nucleophilic Acyl Substitution | Hydrolysis (Deprotection), Transesterification, Amidation |

| 4-Iodo Group | Radical Chemistry, Reductive Cleavage | Dehalogenation, Radical Addition to π-systems, Intramolecular Radical Cyclization |

Table 2: Summary of Reactive Sites and Potential Transformations

Advanced Synthetic Applications of Trimethylsilyl 4 Iodobenzoate

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products

While direct, widespread application of trimethylsilyl (B98337) 4-iodobenzoate (B1621894) as a key intermediate in the total synthesis of complex natural products is not extensively documented in publicly available literature, its structural motifs are present in various natural products. The 4-iodobenzoyl group serves as a crucial component for carbon-carbon bond formation through various coupling reactions. The trimethylsilyl (TMS) group, on the other hand, acts as a protecting group for the carboxylic acid, which can be easily removed under mild conditions. This dual functionality makes it a potentially powerful tool for synthetic chemists.

The utility of related iodo-aromatic compounds is well-established in natural product synthesis. For instance, the core structure of many polyketide and non-ribosomal peptide natural products features substituted benzoic acid moieties. The introduction of an iodine atom at the para-position, as in trimethylsilyl 4-iodobenzoate, opens up avenues for late-stage functionalization via cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are instrumental in constructing complex carbon skeletons.

The trimethylsilyl ester offers advantages over other esters, such as methyl or ethyl esters, due to its lability. It can be cleaved under neutral conditions using fluoride (B91410) sources or under mild acidic or basic conditions, which is particularly useful when dealing with sensitive functional groups present in complex natural product intermediates.

Table 1: Potential Cross-Coupling Reactions Utilizing the 4-Iodobenzoyl Moiety

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Bond |

| Suzuki Coupling | Organoboron compounds | Palladium catalyst, Base | C-C |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalyst, Base | C-C (alkyne) |

| Heck Coupling | Alkenes | Palladium catalyst, Base | C-C (alkene) |

| Stille Coupling | Organotin compounds | Palladium catalyst | C-C |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Base | C-N |

Utilization in the Construction of Functional Organic Materials and Supramolecular Assemblies

The 4-iodobenzoate scaffold is a valuable component in the design and synthesis of functional organic materials and supramolecular assemblies. The presence of the iodine atom allows for the formation of halogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules into well-defined architectures.

Research has shown that iodo-substituted benzoic acids can participate in the formation of extended supramolecular networks through a combination of hydrogen bonds and halogen bonds. nih.gov For example, co-crystallization of 4-iodobenzoic acid with complementary hydrogen-bonding partners that also possess a halogen bond acceptor, such as a nitrogen atom in a pyridine (B92270) ring, can lead to the formation of one-dimensional chains or two-dimensional sheets. nih.gov The directionality and strength of the halogen bond (C-I···N or C-I···O) play a crucial role in determining the final supramolecular structure.

The trimethylsilyl ester of 4-iodobenzoic acid can be seen as a protected precursor that can be hydrolyzed in situ to generate the carboxylic acid for self-assembly. Alternatively, the silyl (B83357) ester itself could potentially engage in weaker interactions, or the entire molecule could be used in solution-phase assembly processes prior to polymerization or deposition into a solid-state material. The ability to tune the intermolecular interactions by selecting appropriate building blocks makes this a promising strategy for the bottom-up construction of materials with desired properties, such as porosity, conductivity, or specific recognition capabilities.

Table 2: Examples of Supramolecular Synthons Involving Iodo-Substituted Benzoic Acids

| Interaction Type | Interacting Groups | Resulting Architecture | Reference |

| Hydrogen Bond & Halogen Bond | Carboxylic acid, Pyridine, Iodine | 1-D Chains, 2-D Networks | nih.gov |

Precursor for the Development of Pharmacologically Relevant Scaffolds and Chemical Probes

The 4-iodobenzoate framework is a common feature in a variety of pharmacologically active compounds. The iodine atom can serve as a handle for introducing other functional groups through transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of libraries of compounds for drug discovery. Furthermore, the incorporation of iodine can sometimes enhance the biological activity of a molecule or provide a site for radiolabeling for imaging studies.

Trimethylsilyl 4-iodobenzoate can serve as a versatile starting material for the synthesis of these scaffolds. The TMS ester can act as a prodrug moiety to improve the cell permeability of a carboxylic acid-containing drug. Once inside the cell, the TMS group can be cleaved by cellular esterases to release the active drug. This strategy is particularly useful for drugs that target intracellular proteins.

In the context of chemical probes, the 4-iodobenzoyl group can be incorporated into a molecule designed to interact with a specific biological target. The iodine atom can be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a suitable linker. These tagged probes are invaluable tools for studying the localization, dynamics, and interactions of proteins and other biomolecules in living systems. While specific examples starting from trimethylsilyl 4-iodobenzoate are not prevalent, the underlying chemical principles support its potential in this area.

Table 3: Potential Applications in Medicinal Chemistry

| Application | Role of Trimethylsilyl 4-Iodobenzoate | Key Chemical Transformation |

| Drug Discovery | Precursor for compound library synthesis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Prodrug Strategy | Carboxylic acid protecting group | In vivo ester cleavage |

| Chemical Probe Synthesis | Scaffold for reporter tag attachment | Click chemistry, Amide bond formation |

Catalytic Aspects in the Chemistry of Trimethylsilyl 4 Iodobenzoate

Development and Application of Novel Homogeneous Catalysis Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. youtube.com For a substrate like Trimethylsilyl (B98337) 4-iodobenzoate (B1621894), palladium- and rhodium-based catalysts are of significant interest.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comescholarship.org The carbon-iodine bond in Trimethylsilyl 4-iodobenzoate is a prime site for such reactions. For instance, palladium catalysts are known to facilitate the cross-coupling of iodoarenes with a variety of partners. researchgate.net Reactions like the Suzuki, Heck, and Sonogashira couplings could potentially be applied to Trimethylsilyl 4-iodobenzoate to introduce new functional groups at the 4-position. researchgate.netnih.gov The trimethylsilyl ester group would likely remain intact under many of these conditions, or it could be readily hydrolyzed post-coupling to yield the corresponding carboxylic acid.

Rhodium catalysts are also pivotal in a range of transformations, including C-H activation and silylation reactions. nih.govnih.gov While direct rhodium-catalyzed reactions on the aromatic ring of Trimethylsilyl 4-iodobenzoate are less commonly explored, the potential for directed C-H functionalization exists. researchgate.net Furthermore, rhodium complexes have been employed in the catalytic silylation of various functional groups, although in the context of Trimethylsilyl 4-iodobenzoate, the silyl (B83357) group is already present. escholarship.orgdntb.gov.ua

Below is a table summarizing potential homogeneous catalytic reactions for Trimethylsilyl 4-iodobenzoate based on analogous systems.

| Catalytic System | Potential Reaction Type | Potential Product | Relevant Analogy |

| Palladium(0) with a phosphine (B1218219) ligand | Suzuki Coupling | 4-Aryl-trimethylsilyl benzoate (B1203000) | Cross-coupling of iodoarenes with boronic acids. youtube.com |

| Palladium(0) with a phosphine ligand | Heck Coupling | 4-(Vinyl)-trimethylsilyl benzoate | Coupling of iodoarenes with alkenes. researchgate.netnih.gov |

| Palladium(0) with copper(I) cocatalyst | Sonogashira Coupling | 4-(Alkynyl)-trimethylsilyl benzoate | Coupling of iodoarenes with terminal alkynes. researchgate.net |

| Rhodium(I) complex | Directed C-H Functionalization | Ortho-functionalized trimethylsilyl 4-iodobenzoate | Rhodium-catalyzed C-H activation of substituted arenes. researchgate.net |

Exploration of Heterogeneous Catalysts for Transformations Involving Trimethylsilyl 4-Iodobenzoate

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling, making them highly desirable for industrial applications. youtube.com

For a molecule like Trimethylsilyl 4-iodobenzoate, supported metal nanoparticles are a promising area for heterogeneous catalysis. For example, platinum nanoparticles have been shown to catalyze reactions involving hypervalent iodine species, suggesting their potential utility in transformations of iodo-aromatic compounds. nih.gov Silica-functionalized iodosobenzoates have been prepared and shown to be catalytically active, demonstrating that iodo-benzoate moieties can be tethered to solid supports to create heterogeneous catalysts. rsc.org

The hydrodeoxygenation of esters to ethers is another area where heterogeneous catalysts have been successfully applied. nih.gov While this would involve the transformation of the ester group, it highlights the potential for developing selective heterogeneous systems for functional group transformations of silylated benzoates.

The following table outlines potential heterogeneous catalytic applications for Trimethylsilyl 4-iodobenzoate.

| Catalyst Type | Potential Transformation | Significance | Relevant Analogy |

| Supported Palladium Nanoparticles | Cross-Coupling Reactions | Catalyst recyclability and stability. | Use of supported metal catalysts in coupling reactions. tue.nl |

| Silica-supported Iodo-benzoate | Oxidative Transformations | Creation of a recyclable oxidizing agent. | Silica-bound iodosobenzoates for catalytic cleavage. rsc.org |

| Supported Platinum-Molybdenum | Ester Hydrodeoxygenation | Selective transformation of the ester group. | Pt–Mo/ZrO₂ for the hydrodeoxygenation of esters to ethers. nih.gov |

Mechanistic Studies on Catalyst Poisoning and Reactivity Differences in Ortho-Substituted Isomers

Understanding the mechanisms of catalysis is crucial for optimizing reaction conditions and catalyst design. For iodo-aromatic compounds like Trimethylsilyl 4-iodobenzoate, catalyst poisoning and the influence of substituent positioning are key considerations.

Catalyst poisoning can significantly reduce the efficiency of a catalytic cycle. tue.nl In reactions involving iodoarenes, the iodine atom itself or iodide ions formed during the reaction can act as catalyst poisons by strongly coordinating to the metal center and inhibiting further reactivity. This is a critical factor to consider in the development of catalytic systems for Trimethylsilyl 4-iodobenzoate.

The position of substituents on the aromatic ring can have a profound impact on reactivity, a phenomenon often referred to as the "ortho effect." youtube.com For an ortho-substituted isomer of Trimethylsilyl 4-iodobenzoate (i.e., Trimethylsilyl 2-iodobenzoate), the close proximity of the iodo and trimethylsilyl ester groups could lead to several effects:

Steric Hindrance: The bulky ortho-substituents could sterically hinder the approach of the catalyst to the iodine atom, potentially slowing down oxidative addition in a cross-coupling cycle. rsc.org

Chelation Assistance: The oxygen atom of the ester carbonyl could potentially coordinate to the metal center that has oxidatively added to the C-I bond, forming a stable metallacycle. This chelation could either stabilize the intermediate and facilitate the subsequent steps of the catalytic cycle or form a stable, unreactive complex.

Altered Electronic Properties: The electronic nature of the ortho-substituent can influence the electrophilicity of the carbon atom bearing the iodine, thereby affecting the rate of oxidative addition.

Studies on ortho-substituted iodobenzenes have shown that they can act as organocatalysts for certain reactions, with the ortho-substituent playing a crucial role in the catalytic cycle. rsc.org This suggests that the reactivity of an ortho-iodo isomer could be fundamentally different from its para-counterpart.

The table below summarizes key mechanistic considerations.

| Mechanistic Aspect | Description | Potential Impact on Trimethylsilyl 4-Iodobenzoate Catalysis | Relevant Research Area |

| Catalyst Poisoning | Inhibition of the catalyst by strong coordination of species like iodide. | Reduced reaction rates and catalyst turnover. | General studies on catalyst deactivation in cross-coupling reactions. tue.nl |

| Ortho Effect (Steric) | Repulsive interactions between adjacent bulky groups. | Slower reaction rates for the ortho-isomer compared to the para-isomer. | Studies on steric effects in ortho-substituted aromatic compounds. rsc.org |

| Ortho Effect (Electronic/Chelation) | Through-space or through-bond electronic interactions and intramolecular coordination. | Altered reactivity and potential for unique reaction pathways for the ortho-isomer. | Research on directed C-H activation and reactions of ortho-substituted substrates. researchgate.net |

Computational and Theoretical Chemistry Investigations of Trimethylsilyl 4 Iodobenzoate

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of Trimethylsilyl (B98337) 4-iodobenzoate (B1621894). Methods like Density Functional Theory (DFT) can be employed to determine the molecule's optimized geometry, bond lengths, and bond angles. While specific DFT studies on Trimethylsilyl 4-iodobenzoate are not prevalent in the literature, calculations on analogous molecules, such as other substituted benzoic acid esters, demonstrate the utility of these approaches. nih.gov

For instance, a theoretical study on a benzoic acid methyl ester derivative using the PBE0-D3BJ/def2-TZVP level of theory successfully correlated calculated bond lengths with experimental crystallographic data. nih.gov Similar calculations for Trimethylsilyl 4-iodobenzoate would likely reveal the influence of the electron-withdrawing iodine atom and the bulky trimethylsilyl group on the geometry of the benzoate (B1203000) core.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. In a related substituted aromatic compound, DFT calculations showed the HOMO to be located over the substituted aromatic ring and the LUMO primarily on the indole (B1671886) side, indicating regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For Trimethylsilyl 4-iodobenzoate, the HOMO is expected to be distributed over the iodinated benzene (B151609) ring, while the LUMO would likely be centered on the carbonyl group of the ester, a common feature for esters.

Table 1: Calculated Electronic Properties of a Model Benzoic Acid Derivative

| Property | Description | Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference, indicating chemical reactivity | 5.3 eV |

This table presents hypothetical data for a model compound to illustrate the outputs of quantum chemical calculations.

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling is a powerful technique for investigating the mechanisms of chemical reactions, including the formation and subsequent reactions of Trimethylsilyl 4-iodobenzoate. The esterification of 4-iodobenzoic acid with a silylating agent, or the reactions of the resulting silyl (B83357) ester, can be mapped out computationally to identify transition states and intermediates.

Kinetic modeling of the esterification of benzoic acid has been explored experimentally, confirming first-order kinetics for the reaction. researchgate.netdnu.dp.ua Computational studies can complement these experimental findings by providing a detailed energetic landscape of the reaction pathway. For example, DFT investigations into the Fischer esterification mechanism over a silica-propyl-SO3H catalyst have been performed, elucidating the role of the catalyst and the reversibility of the reaction. iajpr.com

A plausible reaction pathway for the formation of Trimethylsilyl 4-iodobenzoate involves the nucleophilic attack of the carboxylic acid on the silicon atom of a silylating agent, such as chlorotrimethylsilane. Computational modeling could calculate the activation energies for this and competing pathways, helping to predict reaction conditions that would favor the formation of the desired silyl ester.

Table 2: Hypothetical Calculated Activation Energies for Esterification Pathways

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| Nucleophilic Attack | Attack of the carboxylate on the silylating agent | 60 |

| Proton Transfer | Transfer of a proton to the leaving group | 25 |

| Leaving Group Departure | Dissociation of the leaving group | 45 |

This table provides illustrative activation energies for steps in a hypothetical reaction mechanism.

Prediction of Reactivity, Selectivity, and Spectroscopic Signatures

Computational chemistry can also predict the reactivity and selectivity of Trimethylsilyl 4-iodobenzoate in various chemical transformations. The calculated electronic structure and molecular orbital distributions can indicate how the molecule will interact with other reagents. The presence of the iodine atom, a good leaving group in some reactions, and the reactive silyl ester functionality suggest a rich and varied chemistry.

Furthermore, theoretical calculations can predict various spectroscopic signatures of the molecule, which can be invaluable for its characterization. For instance, infrared (IR) vibrational frequencies can be calculated and compared with experimental data to confirm the structure of the synthesized molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a reasonable degree of accuracy.

Table 3: Predicted Spectroscopic Data for Trimethylsilyl 4-Iodobenzoate

| Spectroscopic Technique | Predicted Signature |

| Infrared (IR) | Strong C=O stretch (~1710-1730 cm⁻¹), Si-O stretch (~1090-1110 cm⁻¹) |

| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (120-140 ppm), Si-CH₃ (~0 ppm) |

| Mass Spectrometry (m/z) | Molecular ion peak, fragments corresponding to [M-CH₃]⁺, [I-C₆H₄-CO]⁺, [Si(CH₃)₃]⁺ |

This table contains predicted values based on known trends and data from analogous compounds.

Advanced Analytical Methodologies for Research on Trimethylsilyl 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination and quantitative analysis of Trimethylsilyl (B98337) 4-iodobenzoate (B1621894). It provides detailed information about the molecular structure in solution, allowing for the verification of the silylation reaction and the assessment of sample purity.

Mechanistic Elucidation: NMR can be employed to monitor the progress of the silylation of 4-iodobenzoic acid. By acquiring spectra at various time points during the reaction, researchers can observe the disappearance of the acidic proton signal of the carboxylic acid and the concurrent appearance of the signal corresponding to the trimethylsilyl (TMS) group. acs.org This allows for the study of reaction kinetics and optimization of conditions such as temperature, reaction time, and choice of silylating agent. The primary nuclei observed are ¹H, ¹³C, and ²⁹Si, each providing unique insights into the molecular framework.

Quantitative NMR (qNMR): qNMR is a powerful method for determining the purity of a substance or the concentration of components in a mixture without the need for identical reference standards for each analyte. fujifilm.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.comox.ac.uk To determine the purity of Trimethylsilyl 4-iodobenzoate, a certified internal standard of known concentration and purity is added to the sample. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, the absolute quantity or purity of the analyte can be precisely calculated. emerypharma.com

Expected Spectral Data:

¹H NMR: The proton spectrum would show signals for the trimethylsilyl group and the aromatic protons. The nine equivalent protons of the TMS group are expected to appear as a sharp singlet, typically in the 0.2-0.5 ppm range. The aromatic protons on the benzene (B151609) ring will appear as two distinct doublets in the downfield region (approx. 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon spectrum will show a signal for the methyl carbons of the TMS group at high field (approx. 0-2 ppm). The aromatic carbons and the carbonyl carbon will resonate at lower fields. The carbon atom bonded to the iodine will have its chemical shift influenced by the heavy atom effect.

²⁹Si NMR: This technique is highly specific for silicon-containing compounds and provides direct evidence of silylation. For Trimethylsilyl 4-iodobenzoate, a single resonance would be expected, with a chemical shift characteristic of a silyl (B83357) ester. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Trimethylsilyl 4-iodobenzoate This interactive table provides predicted NMR spectral data. Click on the headers to sort.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Si(CH₃)₃ | ~0.4 | Singlet | 9H |

| ¹H | Aromatic C-H | ~7.6 | Doublet | 2H |

| ¹H | Aromatic C-H | ~7.9 | Doublet | 2H |

| ¹³C | Si(C H₃)₃ | ~0.5 | Quartet | - |

| ¹³C | C -I | ~98 | Singlet | - |

| ¹³C | Aromatic C -H | ~131 | Doublet | - |

| ¹³C | Aromatic C -H | ~138 | Doublet | - |

| ¹³C | Aromatic C -COO | ~135 | Singlet | - |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a critical technique for confirming the identity of Trimethylsilyl 4-iodobenzoate and monitoring the silylation reaction. It provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint. nih.gov Silylation enhances volatility, making the derivative ideal for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). wikipedia.orgnih.gov

Reaction Monitoring: MS can be used to follow the conversion of 4-iodobenzoic acid to its trimethylsilyl ester. Aliquots taken from the reaction mixture can be analyzed over time, showing a decrease in the ion signals corresponding to the starting material and an increase in the signals for the silylated product. This allows for rapid confirmation that the reaction has proceeded as expected.

Product Identification: Electron Ionization (EI) is a common ionization method used in MS. The mass spectrum of a trimethylsilyl ester typically exhibits characteristic fragmentation patterns. nih.gov For Trimethylsilyl 4-iodobenzoate (Molecular Weight: 334.2 g/mol ), key diagnostic ions would include:

Molecular Ion [M]⁺•: The ion representing the intact molecule, which would appear at m/z 334.

[M-15]⁺: A very common fragment for TMS derivatives, resulting from the loss of a methyl radical (•CH₃) from the silyl group. This would be observed at m/z 319. nih.gov

[M-119]⁺: The ion corresponding to the benzoyl moiety, resulting from the loss of the •O-Si(CH₃)₃ group, appearing at m/z 215.

Trimethylsilyl Cation [Si(CH₃)₃]⁺: A characteristic and often abundant ion for TMS compounds, found at m/z 73.

The presence of iodine would also be evident from its characteristic isotopic pattern, although the natural abundance of iodine is 100% ¹²⁷I, so no isotopic cluster for the iodine atom itself will be seen.

Table 2: Characteristic Mass Spectrometry Fragments for Trimethylsilyl 4-iodobenzoate This interactive table summarizes key mass-to-charge ratios (m/z) for product identification. Click on the headers to sort.

| m/z | Ion | Description |

|---|---|---|

| 334 | [M]⁺• | Molecular Ion |

| 319 | [M-CH₃]⁺ | Loss of a methyl group |

| 287 | [M-OSi(CH₃)₃+H]⁺• | Ion of 4-Iodobenzoic Acid |

| 215 | [C₇H₄IO]⁺ | Loss of the trimethylsiloxy group |

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Complex Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating Trimethylsilyl 4-iodobenzoate from impurities and for quantifying its purity. The choice of technique depends on the properties of the analyte and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile and thermally stable compounds. thescipub.com The silylation of 4-iodobenzoic acid is specifically performed to make it amenable to GC analysis. wikipedia.org

Complex Mixture Analysis: In a reaction mixture, GC can effectively separate the volatile Trimethylsilyl 4-iodobenzoate product from unreacted starting material (if it is also made volatile via derivatization), silylating agent by-products, and other potential side products. wordpress.com The retention time of the compound is a characteristic property under specific chromatographic conditions.

Purity Assessment: The purity of a sample of Trimethylsilyl 4-iodobenzoate can be determined by GC. A pure sample will ideally show a single, sharp chromatographic peak. researchgate.net The area of this peak relative to the total area of all peaks in the chromatogram provides a measure of its purity (area percent). Coupling the GC with a mass spectrometer allows for the definitive identification of the main peak as the target compound and the tentative identification of any impurity peaks. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for the silylated ester, HPLC can also be a valuable tool. It is particularly useful for analyzing the non-volatile starting material, 4-iodobenzoic acid, without derivatization. HPLC could be used to:

Monitor the disappearance of the starting material in the reaction mixture.

Assess the purity of the 4-iodobenzoic acid before silylation.

Purify the final product, although this is less common than using GC for analysis.

For HPLC analysis of Trimethylsilyl 4-iodobenzoate, a non-aqueous reversed-phase method would likely be required due to the hydrolytic instability of the silyl ester.

Table 3: Typical Parameters for GC-MS Analysis of Trimethylsilyl 4-iodobenzoate This interactive table outlines a general method for GC-MS analysis. Click on the headers to sort.

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | DB-5ms or similar (non-polar) | Separation based on boiling point and polarity |

| Injection Mode | Split/Splitless | Introduction of a small, precise sample volume |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the analyte |

| Carrier Gas | Helium | Inert mobile phase |

| Oven Program | e.g., 100 °C hold 2 min, ramp to 300 °C | Elution of compounds with varying boiling points |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on m/z ratio |

| Scan Range | m/z 40-500 | Detects expected fragments and molecular ion |

Future Directions and Emerging Research Opportunities in Trimethylsilyl 4 Iodobenzoate Chemistry

Integration into Sustainable and Green Chemistry Protocols

The development of environmentally benign chemical processes is a paramount goal in modern synthesis. For trimethylsilyl (B98337) 4-iodobenzoate (B1621894), this involves innovations in both its synthesis and its subsequent use.

Greener Synthesis Routes: Traditional silylation methods often rely on stoichiometric amounts of reagents and volatile organic solvents. Future research is geared towards developing catalytic, solvent-free, or microwave-assisted protocols for the synthesis of trimethylsilyl 4-iodobenzoate. mdpi.com Microwave-assisted O-silylation, for example, has been shown to make reactions considerably faster while proceeding under solvent-free conditions. mdpi.com Adopting such methods would reduce waste, energy consumption, and the use of hazardous materials.

Reusable Catalysts and Media: The move away from single-use reagents towards catalytic systems is a cornerstone of green chemistry. Investigating the use of reusable acidic resins or solid-supported catalysts for both the silylation and desilylation steps involving trimethylsilyl esters can significantly reduce chemical waste. mdpi.com For example, Dowex resins have been successfully employed for the cleavage of silyl (B83357) ethers, offering a simple and reusable alternative to traditional acid/water procedures. mdpi.com

Continuous Flow Synthesis and Automated Reaction Optimization

The shift from batch processing to continuous flow manufacturing offers enhanced safety, consistency, and scalability. Coupled with automated optimization platforms, these technologies can revolutionize the synthesis and application of trimethylsilyl 4-iodobenzoate.

Flow Synthesis: Performing the synthesis of trimethylsilyl 4-iodobenzoate in a continuous flow reactor can provide precise control over reaction parameters such as temperature, pressure, and residence time. This fine-tuning minimizes byproduct formation and allows for safer handling of reactive intermediates. Automated flow platforms can integrate synthesis, work-up, and purification into a single, seamless process. rsc.org

Automated Self-Optimization: The optimization of reaction conditions is a complex, multi-variable problem that is often time-consuming when performed manually. nih.gov Automated platforms, driven by machine learning algorithms, can explore a vast reaction space efficiently to identify optimal conditions with minimal human intervention. rsc.orgnih.gov Such a system could rapidly determine the ideal parameters (e.g., temperature, solvent, catalyst loading, flow rate) for a cross-coupling reaction using trimethylsilyl 4-iodobenzoate, maximizing yield and selectivity. nih.gov This approach replaces the traditional one-variable-at-a-time method with a more holistic and efficient process. acs.org

Table 1: Hypothetical Automated Optimization Campaign for a Suzuki Coupling This interactive table illustrates how an automated system might optimize the yield of a reaction involving trimethylsilyl 4-iodobenzoate.

| Experiment ID | Temperature (°C) | Catalyst Loading (mol%) | Base Concentration (M) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 80 | 2.0 | 1.0 | 10 | 45 |

| 2 | 100 | 1.5 | 1.5 | 5 | 62 |

| 3 (Optimized) | 95 | 1.8 | 1.3 | 7 | 88 |

Exploration of Non-Traditional Activation Methods and Unconventional Reactivity Manifolds

Beyond its classical role as a protected carboxylic acid and a precursor for cross-coupling, the unique electronic properties of trimethylsilyl 4-iodobenzoate open doors to novel activation strategies and reactivity.

Non-Traditional Silyl Ether Activation: While silyl ethers are typically cleaved with fluoride (B91410) or acid, emerging methods offer new pathways. Silylium-ion catalysis, for instance, can activate silyl ethers to participate in novel transformations. acs.org A potential research avenue could explore if the silyl group in trimethylsilyl 4-iodobenzoate could be activated to initiate a remote C-H functionalization or participate in a chemrxiv.orgwikipedia.org-hydride shift, leading to unexpected molecular rearrangements and bond formations. acs.org

Unconventional Organoiodine Reactivity: Hypervalent iodine compounds, which can be generated from aryl iodides, are typically used as electrophiles or oxidants. wikipedia.org However, recent research has uncovered an unconventional role for certain organoiodine(III) compounds as nucleophiles that can add across arynes. chemrxiv.org Investigating whether the iodine atom in trimethylsilyl 4-iodobenzoate can be oxidized in situ to a hypervalent state and subsequently participate in non-classical reactions, such as carboiodanation, could lead to the development of powerful new bond-forming strategies. chemrxiv.org This would transform the reagent from a passive scaffold into an active participant in complex bond constructions.

Table 2: Potential Non-Traditional Reactions for Trimethylsilyl 4-Iodobenzoate This interactive table outlines speculative but mechanistically plausible future reactions.

| Moiety | Activation Method | Potential Transformation | Resulting Structure |

|---|---|---|---|

| Silyl Ether | Silylium-ion Catalysis | Intramolecular Hydride Shift / C-H Functionalization | Novel Polycyclic Systems |

| Aryl Iodide | In situ Oxidation to Iodine(III) | Nucleophilic Addition to Arynes | Extended π-Conjugated Molecules |

Q & A

Q. What are the established synthetic routes for preparing 4-iodobenzoic acid TMS ester, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves two steps: (1) Iodination of benzoic acid at the para position via electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies. lists 2-iodobenzoic acid synthesis, suggesting analogous iodination conditions for the 4-iodo derivative. (2) Trimethylsilyl (TMS) protection of the carboxylic acid group using agents like trimethylsilyl chloride (TMS-Cl) in the presence of a base (e.g., pyridine) . Optimization may involve response surface methodology (RSM) to balance temperature, stoichiometry, and catalyst use, as demonstrated in benzoic acid production studies .

Q. Which analytical techniques are most effective for characterizing 4-iodobenzoic acid TMS ester, and how should data be interpreted?

- Methodological Answer :

- GC-MS : TMS derivatization enhances volatility, enabling detection via GC-MS. Compare fragmentation patterns with NIST library spectra (e.g., TMS esters in and HMDB’s benzoic acid TMS data ).

- LC-MS/MS : Use reverse-phase chromatography with ESI-QTOF for underivatized analysis, referencing retention times and fragmentation pathways from HMDB .

- IR Spectroscopy : Confirm TMS ester formation via C=O stretching (~1700 cm⁻¹) and Si-C peaks (~1250 cm⁻¹), as seen in NIST’s benzoic acid derivatives .

Q. How does the solubility and stability of 4-iodobenzoic acid TMS ester vary across solvents, and what storage conditions are recommended?

- Methodological Answer : Conductometric studies (e.g., ) show benzoic acid derivatives exhibit higher solubility in methanol-water mixtures. For the TMS ester, prioritize aprotic solvents (e.g., dichloromethane) to prevent hydrolysis. Stability assessments should include thermal gravimetric analysis (TGA) and accelerated degradation studies under varying pH/temperature, as outlined in ’s non-target screening workflow . Store under inert atmosphere at –20°C to minimize TMS group cleavage.

Advanced Research Questions

Q. How can mechanistic insights into the iodination of benzoic acid guide the synthesis of 4-iodo derivatives with higher regioselectivity?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. Computational modeling (DFT) can predict iodination sites, while experimental validation via in situ NMR monitors intermediate formation. ’s iodinated analogs suggest using Lewis acids (e.g., FeCl₃) to enhance para-selectivity. Contrast with ’s RSM approach to optimize iodine equivalents and reaction time .

Q. What strategies resolve conflicting spectroscopic data (e.g., GC-MS vs. LC-MS) when analyzing 4-iodobenzoic acid TMS ester degradation products?

- Methodological Answer : Discrepancies may arise from matrix effects or degradation during analysis. Cross-validate using orthogonal methods:

- GC-MS : Identify volatile degradation byproducts (e.g., iodophenols) via TMS derivatization .

- LC-MS/MS : Detect polar non-volatile species (e.g., free 4-iodobenzoic acid) with high-resolution mass accuracy .

- NMR : Confirm structural assignments, particularly for ambiguous peaks, using ¹H/¹³C and 2D experiments (HSQC, COSY) .

Q. How do thermodynamic properties (e.g., enthalpy of sublimation) influence the handling and application of 4-iodobenzoic acid TMS ester in high-temperature reactions?

- Methodological Answer : Thermochemical data for benzoic acid derivatives ( ) indicate sublimation enthalpies (~90–100 kJ/mol) and decomposition thresholds. For the TMS ester, differential scanning calorimetry (DSC) can determine melting points and thermal stability. Storage in sealed containers under dry conditions is critical to prevent sublimation losses. Reference NIST’s benzoic acid thermochemistry protocols for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.